molecular formula C9H19N B13208803 N,2,6-trimethylcyclohexan-1-amine

N,2,6-trimethylcyclohexan-1-amine

Cat. No.: B13208803
M. Wt: 141.25 g/mol
InChI Key: BWVAXYOVGQELNQ-UHFFFAOYSA-N
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Description

N,2,6-Trimethylcyclohexan-1-amine (CAS 1052554-50-3) is an organic compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . This cyclohexanamine derivative serves as a versatile building block and intermediate in organic synthesis and materials science research. Structurally related cyclohexanamine compounds are investigated for their utility in developing advanced polymers . Specifically, such amines can act as hardeners or cross-linking agents in low-emission epoxy resin compositions, which are valuable for creating high-performance coatings, adhesives, and composite materials . Furthermore, amines with similar structural features are utilized in synthesizing aldimines, which are precursors for odor-free polyurethane systems and moisture-curing sealants . Researchers value this compound for its potential to modify material properties and contribute to the development of novel chemical products. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,2,6-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-5-4-6-8(2)9(7)10-3/h7-10H,4-6H2,1-3H3

InChI Key

BWVAXYOVGQELNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NC)C

Origin of Product

United States

Synthetic Methodologies for N,2,6 Trimethylcyclohexan 1 Amine

Direct Amination Routes to Cyclohexylamines

Direct amination methods focus on introducing the amine functionality onto a pre-existing cyclohexane (B81311) ring system. These routes are advantageous as they often utilize readily available starting materials.

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. researchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by its reduction to the corresponding amine.

For the synthesis of N,2,6-trimethylcyclohexan-1-amine, the logical precursor is 2,6-dimethylcyclohexanone (B152311). This ketone can be reacted with methylamine (B109427) in the presence of a reducing agent to yield the target secondary amine. The general reaction is depicted below:

Reaction Scheme: Reductive Amination of 2,6-Dimethylcyclohexanone Reductive amination of 2,6-dimethylcyclohexanone with methylamine to produce this compound. The ketone reacts with methylamine to form an iminium intermediate, which is then reduced in situ.

A representation of the reductive amination process starting from 2,6-dimethylcyclohexanone and methylamine.

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. researchgate.netorganic-chemistry.org The choice of reducing agent is crucial as it influences the reaction conditions and selectivity. For instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor iminium ion formation. youtube.com Industrial-scale processes might favor catalytic hydrogenation due to cost-effectiveness and reduced waste generation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com

Enzymatic approaches using reductive aminases (RedAms) are also emerging as powerful tools for the direct reductive amination of ketones, offering high selectivity under mild conditions. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-6 Selective for iminiums over ketones Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetic Acid Mild, non-toxic, high yield Can be expensive
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol or Ethanol, H₂ pressure Atom economical, clean Requires specialized pressure equipment

An alternative pathway to cyclohexylamines involves the use of cyclohexanol (B46403) derivatives as starting materials. The precursor for this route would be 2,6-dimethylcyclohexanol (B1210312). smith.edunist.gov This alcohol can be converted to the amine through a few different methods.

One common laboratory method is a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.

Another approach is the direct amination of the alcohol, although this typically requires high temperatures and pressures, along with specialized catalysts. For instance, processes have been developed for the amination of phenols to cyclohexylamines, which proceed via a cyclohexanol intermediate. google.com A patent describes the conversion of 2,6-dimethylphenol (B121312) to 2,6-dimethylcyclohexylamine (B1345578) using a palladium on carbon catalyst at elevated temperature and pressure, with 2,6-dimethylcyclohexanol being a minor component in the effluent. google.com This suggests that direct amination of the isolated alcohol is a feasible, albeit potentially challenging, transformation.

Alkylation Strategies for N-Substituted Cyclohexanamines

These strategies involve the initial synthesis of a primary amine, 2,6-dimethylcyclohexan-1-amine, followed by the introduction of the methyl group onto the nitrogen atom.

Once the primary amine, 2,6-dimethylcyclohexan-1-amine, is obtained, it can be methylated to form the desired secondary amine. Several methods exist for the N-methylation of amines.

The Eschweiler-Clarke reaction is a classic method that involves the reaction of the primary amine with formaldehyde (B43269) and formic acid. Formaldehyde and the primary amine first form an iminium ion, which is then reduced by formic acid to yield the methylated amine. This method is advantageous as it is a one-pot reaction and typically avoids over-alkylation to the quaternary ammonium (B1175870) salt.

Another common technique is reductive amination, where the primary amine is reacted with formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.

Direct alkylation of 2,6-dimethylcyclohexan-1-amine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is also possible. However, this method can be difficult to control and often leads to a mixture of the secondary amine, tertiary amine (N,N,2,6-tetramethylcyclohexan-1-amine), and the quaternary ammonium salt. To achieve selective mono-methylation, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled. Using a large excess of the primary amine can favor the formation of the secondary amine.

Stereoselective Synthesis of this compound Isomers

The compound this compound has multiple stereocenters (at C1, C2, and C6), meaning it can exist as several different stereoisomers. The relative orientation of the methyl groups and the amino group can significantly impact the molecule's properties. The synthesis of specific stereoisomers requires stereocontrolled reactions.

Stereoselectivity can be introduced during the reductive amination of 2,6-dimethylcyclohexanone. The use of chiral catalysts or chiral auxiliaries can favor the formation of one enantiomer over the other. Organocatalytic methods have been shown to be effective in the asymmetric synthesis of functionalized cyclohexanes. nih.gov For example, a chiral Brønsted acid can catalyze the reaction to produce cyclohexylamines with high enantioselectivity. organic-chemistry.org

Alternatively, starting from a stereochemically pure isomer of 2,6-dimethylcyclohexanol smith.edu or 2,6-dimethylcyclohexanone allows for the synthesis of specific diastereomers of the final product. The stereochemical outcome of the reduction or amination step will depend on the reagents used and the steric hindrance imposed by the existing methyl groups on the cyclohexane ring. For instance, the reduction of a ketone can be influenced by the directing effect of nearby functional groups, leading to a specific stereoisomer. rsc.org Enzymatic reductions are also known to provide high levels of stereoselectivity in the synthesis of chiral alcohols and ketones, which can serve as precursors. researchgate.net

Control of Ring Stereochemistry

The structure of this compound allows for the existence of diastereomers, primarily the cis and trans isomers, which relate to the relative orientation of the methyl groups and the amine functionality on the cyclohexane ring. The stereochemical composition of the final product is largely determined by the stereochemistry of the starting 2,6-dimethylcyclohexanone and the conditions of the reductive amination.

2,6-Dimethylcyclohexanone itself exists as a mixture of cis and trans isomers. sigmaaldrich.com The synthesis of 2,6-dimethylcyclohexanone can be achieved through various methods, including the oxidation of 2,6-dimethylcyclohexanol. prepchem.com The stereochemical outcome of the subsequent reductive amination is influenced by the reducing agent and the reaction pathway. For instance, in the reduction of substituted cyclohexanones to cyclohexanols, the choice of reducing agent can significantly influence the diastereomeric ratio. smith.edu A similar principle applies to reductive amination, where the approach of the hydride to the intermediate imine can be sterically hindered, leading to a preference for one diastereomer over the other. The formation of the thermodynamically more stable isomer is often favored under equilibrium conditions.

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of substituted cyclohexylamines is a significant area of research. For this compound, this would involve controlling the formation of its multiple stereocenters.

Diastereoselective Synthesis: Diastereoselectivity can be achieved by employing specific catalyst systems and reaction conditions that favor the formation of one diastereomer over others. For example, in the reductive amination of 2-alkyl cyclohexanones, excellent diastereoselectivity has been reported using certain catalysts. rsc.org The choice of a bulky reducing agent can also lead to preferential attack from the less hindered face of the intermediate imine, thus enriching one diastereomer.

Enantioselective Synthesis: For the synthesis of a single enantiomer of this compound, several strategies can be employed:

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries, such as (−)-camphorsultam. In this method, a racemic acid can be converted to diastereomeric amides by reaction with the chiral auxiliary. These diastereomers can then be separated by chromatography, and subsequent chemical transformations can yield the enantiopure target compound. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, chiral Brønsted acids or bifunctional amino-squaramide catalysts can be used to promote enantioselective Michael additions or other cascade reactions to construct highly substituted chiral cyclohexanes. nih.govorganic-chemistry.org These methods can provide access to enantiomerically enriched precursors to the target amine.

Enzymatic Resolutions and Reductions: Biocatalysis offers a highly selective method for obtaining enantiopure compounds. Engineered amine dehydrogenases have been shown to catalyze the asymmetric reductive amination of a wide range of ketones with high enantioselectivity. chemrxiv.org Similarly, enzymes like monoamine oxidase can be used in kinetic resolutions to selectively oxidize one enantiomer of an amine, allowing for the isolation of the other. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound via reductive amination are critically dependent on the optimization of various reaction parameters.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is paramount in reductive amination.

Catalyst Systems: A variety of heterogeneous and homogeneous catalysts are employed for reductive aminations.

Heterogeneous Catalysts: Noble metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) supported on carbon (e.g., Pd/C) are commonly used. researchgate.net Non-noble metal catalysts, for instance those based on Nickel (Ni) or Cobalt (Co), are also effective and offer a more cost-effective alternative. researchgate.netwikipedia.org The activity and selectivity of these catalysts can be influenced by the support material and the presence of co-catalysts.

Homogeneous Catalysts: Complexes of Iridium and other transition metals can catalyze reductive amination under mild conditions. nih.gov Organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, can also be employed, particularly in asymmetric variations of the reaction. organic-chemistry.org

Solvent Effects: The solvent plays a crucial role in reductive amination, influencing reactant solubility, catalyst activity, and reaction pathway. researchgate.net

Protic Solvents: Methanol is often considered an excellent solvent for reductive amination as it can facilitate both the formation of the imine intermediate and its subsequent hydrogenation. researchgate.net Water can also be used, promoting green chemistry principles, though it may lead to lower selectivity towards the amine due to competing carbonyl reduction to the alcohol. researchgate.netdntb.gov.ua

Aprotic Solvents: Aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF), and aprotic non-polar solvents such as toluene (B28343) and cyclohexane have also been investigated. researchgate.net Chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) have been traditionally used but are being replaced by more environmentally benign alternatives. organic-chemistry.orgrsc.org

Below is a table summarizing the effect of different catalyst and solvent systems on the reductive amination of cyclohexanone (B45756), a model substrate.

Table 1: Catalyst and Solvent Effects in Reductive Amination of Cyclohexanone

Catalyst Solvent Temperature (°C) Pressure (bar H₂) Key Observation Reference
Ru/C Methanol 25 9 High selectivity to cyclohexylamine (B46788) researchgate.net
Rh/C Methanol 25 9 High selectivity to cyclohexylamine researchgate.net
Pd/C Methanol 25 9 Moderate selectivity, some dicyclohexylamine (B1670486) formation researchgate.net
Pt/C Methanol 25 9 Moderate selectivity, some dicyclohexylamine formation researchgate.net
Ru/C Water 25 9 Lower selectivity, significant cyclohexanol formation researchgate.net
Cu-Cr-La/γ-Al₂O₃ Methanol 120 40 Good conversion to cyclohexylamine researchgate.net
Cp*Ir complexes Methanol 37 Ambient Excellent selectivity for the amine nih.gov

Pressure and Temperature Parameters

Temperature: The reaction temperature significantly affects the rate of reductive amination. While some catalytic systems operate efficiently at room temperature or even lower, many require elevated temperatures, often in the range of 60-160°C, to achieve reasonable reaction rates and conversions. nih.govresearchgate.netresearchgate.net However, excessively high temperatures can sometimes lead to side reactions and reduced selectivity. The optimal temperature is therefore a balance between reaction speed and selectivity. researchgate.net

Pressure: In catalytic hydrogenations, hydrogen pressure is a critical parameter. Pressures can range from ambient to high pressure (e.g., up to 40 bar or more). researchgate.netresearchgate.net Higher hydrogen pressure generally increases the rate of the reduction step. For transfer hydrogenation reactions using hydrogen donors like formic acid or isopropanol, external hydrogen pressure is not required. organic-chemistry.orgnih.gov

Table 2: Influence of Temperature and Pressure on Reductive Amination

Substrate Catalyst/Reductant Solvent Temperature (°C) Pressure Outcome Reference
Cyclohexanone Cu-Cr-La/γ-Al₂O₃ / H₂ Methanol 120 40 bar High conversion researchgate.net
Various ketones Cp*Ir complex / HCOONH₄ Methanol 37 Ambient High selectivity nih.gov
Aldehyde NaBH₄ / H₂O-soluble reagents Not specified 70-75 Ambient Optimal temperature range researchgate.net
Nitroarenes/Aldehydes Co-Nx catalyst / Formic acid Not specified 100 Ambient Complete conversion researchgate.net

Post-Synthetic Purification and Isolation Methodologies

After the synthesis, a mixture containing the desired this compound, unreacted starting materials, catalysts, and potential by-products is obtained. The purification and isolation of the target compound are crucial steps to obtain a product of high purity.

Catalyst Removal: In the case of heterogeneous catalysts, simple filtration can be used for their removal. researchgate.net For homogeneous catalysts, more complex separation techniques may be necessary.

Chromatographic Separation: Diastereomers of the product can often be separated using chromatographic techniques. researchgate.net

Flash Column Chromatography: This is a standard method for the purification of organic compounds on a laboratory scale.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly on chiral stationary phases, is a powerful tool for the analytical and preparative separation of stereoisomers. nih.gov Supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of chiral amines. researchgate.net

Crystallization: Crystallization is an effective method for purifying solid compounds. frontiersin.org Amines are often converted to their hydrochloride or other acid addition salts, which tend to be more crystalline and have better handling properties. google.comgoogleapis.com The process involves dissolving the crude product in a suitable solvent and allowing the pure salt to crystallize, often upon cooling or addition of an anti-solvent. acs.org Fractional crystallization can also be used to separate diastereomeric salts. stackexchange.com The choice of the acid for salt formation can be critical; for instance, nitrobenzenesulfonate or camphorsulfonate salts are known to form well-defined crystals. stackexchange.com

Stereochemical and Conformational Analysis of N,2,6 Trimethylcyclohexan 1 Amine

Isomerism in Substituted Cyclohexane (B81311) Systems

Substituted cyclohexanes, such as N,2,6-trimethylcyclohexan-1-amine, exhibit various forms of stereoisomerism due to the three-dimensional nature of the cyclohexane ring and the presence of multiple substituents.

Geometric isomerism, also known as cis-trans isomerism, arises in substituted cycloalkanes because the ring structure restricts free rotation around the carbon-carbon single bonds. libretexts.orgchemguide.co.uk This leads to different spatial arrangements of substituents relative to the plane of the ring.

Cis Isomers : In a cis isomer, two substituents are on the same side of the cyclohexane ring. libretexts.orgunacademy.com

Trans Isomers : In a trans isomer, two substituents are on opposite sides of the ring. libretexts.orgunacademy.com

For this compound, with substituents at the 1, 2, and 6 positions, multiple cis/trans relationships are possible between the amine group and the two methyl groups, as well as between the two methyl groups themselves. For instance, the amine group can be cis or trans to the methyl group at C2, and similarly for the methyl group at C6.

A chiral center is a carbon atom bonded to four different groups. In this compound, the carbon atoms C1, C2, and C6 are potential chiral centers.

C1 : Bonded to an amine group, a hydrogen atom, and two different ring segments (C2 and C6, each with methyl substituents).

C2 : Bonded to a methyl group, a hydrogen atom, and two different ring segments (C1 with an amine group and C3).

C6 : Bonded to a methyl group, a hydrogen atom, and two different ring segments (C1 with an amine group and C5).

The presence of these three chiral centers means that this compound can exist as multiple stereoisomers. The maximum number of stereoisomers can be calculated as 2^n, where n is the number of chiral centers. In this case, that would be 2^3 = 8 possible stereoisomers. These stereoisomers will exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.org

For example, the cis and trans isomers of 1,2-dichlorocyclohexane (B75773) demonstrate how disubstituted cyclohexanes with two chiral centers can exist as enantiomers and diastereomers. libretexts.org A similar principle applies to the more complex substitution pattern of this compound.

Cyclohexane Ring Conformations

To relieve ring strain, which includes angle strain and torsional strain, cyclohexane and its derivatives adopt non-planar conformations. libretexts.org The most stable and well-studied of these are the chair and twist-boat conformations.

Chair Conformation : This is the most stable conformation of cyclohexane, as it minimizes both angle and torsional strain. utexas.edu In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Boat and Twist-Boat Conformations : The boat conformation is less stable than the chair due to torsional strain from eclipsed hydrogens and steric strain between the "flagpole" hydrogens. libretexts.orgvaia.com By twisting, the boat conformation can relieve some of this strain to become a more stable twist-boat conformer. libretexts.orgyoutube.com The twist-boat is an energy minimum, but it is still significantly less stable than the chair conformation. utexas.edu

The presence of multiple substituents, as in this compound, influences the relative energies of these conformers.

Cyclohexane rings are conformationally mobile, rapidly interconverting between two chair forms in a process called "ring flipping" or "chair-flipping". wikipedia.org This process involves passing through higher-energy conformations like the half-chair and twist-boat. wikipedia.orgmasterorganicchemistry.com

The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10 kcal/mol (about 45 kJ/mol). utexas.edu This barrier is low enough that at room temperature, the ring flip is extremely rapid.

For substituted cyclohexanes, the two chair conformers are often not of equal energy. The equilibrium will favor the conformer that minimizes steric interactions, typically by placing larger substituents in the more spacious equatorial positions. msu.edulibretexts.org

Table 1: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability
Chair00Most Stable
Twist-Boat~5.5~23Less Stable
Boat~6.0-7.0~25-30Unstable
Half-Chair~10~42Least Stable (Transition State)

Note: Energy values are approximate and can vary slightly based on the source. utexas.eduwikipedia.orglibretexts.org

Steric Effects of Methyl and Amine Substituents on Ring Conformation

The stability of a particular chair conformer in a substituted cyclohexane is largely determined by the steric strain experienced by the substituents. msu.edu Substituents can occupy two types of positions on the chair framework: axial and equatorial.

Axial Positions : These bonds are parallel to the principal axis of the ring. byjus.com Axial substituents are generally more sterically hindered due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. msu.edulibretexts.org

Equatorial Positions : These bonds point out from the "equator" of the ring. byjus.com The equatorial position is less crowded and therefore more stable for most substituents. msu.edu

In this compound, the amine group and the two methyl groups will each have a preference for the equatorial position to minimize steric strain. The most stable conformation of a given stereoisomer will be the one that allows the maximum number of bulky groups, particularly the larger ones, to occupy equatorial positions. libretexts.orgkhanacademy.org

For example, in cis-1,2-dimethylcyclohexane, one methyl group must be axial and the other equatorial, resulting in two equivalent chair conformers. pressbooks.pub In the trans-isomer, both methyl groups can be equatorial, making this conformer significantly more stable than the one where both are axial. pressbooks.publibretexts.org A similar analysis, considering the relative sizes of the amine and methyl groups, would determine the preferred conformation for each stereoisomer of this compound. The steric demands of a substituent are often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. Larger A-values indicate a stronger preference for the equatorial position.

1,3-Diaxial Interactions and Strain Energy

In the chair conformation of a cyclohexane ring, substituents can occupy either axial or equatorial positions. When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion from the other two axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms relative to it. libretexts.orgquimicaorganica.org This unfavorable steric interaction is termed a 1,3-diaxial interaction and it introduces strain energy, destabilizing the conformation. libretexts.orgchemistrysteps.com

The magnitude of this strain is quantified by the "A-value," which represents the free energy difference between a conformation with the substituent in the equatorial position and the one with it in the axial position. wikipedia.org For a methyl group, the A-value is approximately 1.7 kcal/mol (7.3 kJ/mol). cengage.com The A-value for an amino group (-NH2) can vary depending on the solvent but is typically in the range of 1.2 to 1.7 kcal/mol. cengage.com

In this compound, there are three substituents that can potentially occupy axial positions. The total strain energy for any given conformer is the sum of all its 1,3-diaxial interactions. For instance, a conformer with the amine group and both methyl groups in axial positions would be highly unstable. The most stable stereoisomers and their conformers will be those that arrange the maximum number of bulky groups in the equatorial position to avoid these destabilizing interactions. quimicaorganica.org For example, in a stereoisomer where the amine, C2-methyl, and C6-methyl groups can all adopt equatorial positions, the 1,3-diaxial strain would be minimized. Conversely, a chair conformation that forces one or more of these groups into an axial position will be higher in energy. libretexts.org The total strain energy is a critical factor in determining the predominant conformation at equilibrium.

Table 1: Axial Strain Energies (A-values) for Relevant Substituents

SubstituentStrain Energy (kJ/mol)Strain Energy (kcal/mol)
-CH₃7.31.7
-NH₂ (in toluene)5.21.2
-NH₂ (in water)7.11.7
Data sourced from Eliel and Wilen (1994) as presented by Cengage. cengage.com

Gauche Interactions and Conformational Stability

The steric strain from 1,3-diaxial interactions can be understood by examining the molecule through a Newman projection, where it is revealed to be a form of a gauche interaction. libretexts.orgmasterorganicchemistry.com When viewing along a carbon-carbon bond of the cyclohexane ring, an axial substituent on C1 is in a gauche relationship (a 60° dihedral angle) with the C3 and C5 ring carbons. masterorganicchemistry.comstackexchange.com This is analogous to the destabilizing gauche interaction between methyl groups in butane. libretexts.org Each interaction between an axial methyl group and a parallel axial hydrogen contributes approximately 0.9 kcal/mol of strain, summing up to the total A-value. stackexchange.com

For this compound, in addition to the 1,3-diaxial interactions, there are also potential gauche interactions between the substituents themselves. In stereoisomers where the substituents on C1, C2, and C6 are adjacent on the ring, their relative orientations (cis or trans) become crucial. For example, in a cis-1,2-disubstituted cyclohexane, a gauche interaction exists between the two substituents, contributing additional strain of about 3.8 kJ/mol for two methyl groups. libretexts.orglibretexts.org

1,3-Diaxial interactions: Strain from axial substituents interacting with other axial groups.

Gauche interactions: Strain from adjacent equatorial-axial or equatorial-equatorial substituents.

The most stable conformer will be the one that minimizes the sum of these steric clashes, which is typically achieved by placing the largest groups in equatorial positions and, if possible, in an anti-periplanar arrangement to each other. wikipedia.orglibretexts.org

Dynamic Conformational Interconversion

The structure of this compound is not static. The molecule undergoes rapid conformational changes at room temperature, primarily through ring-flipping and nitrogen inversion.

Ring-Flipping Dynamics

The cyclohexane ring is highly flexible and can interconvert between two chair conformations through a process known as a ring flip. youtube.comyoutube.com During this process, which involves passing through higher-energy half-chair and twist-boat conformations, all axial bonds become equatorial and all equatorial bonds become axial. youtube.comnih.gov

For a substituted cyclohexane like this compound, the two chair conformers resulting from a ring flip are generally not of equal energy. libretexts.org The equilibrium will heavily favor the conformer that places the maximum number of bulky substituents, particularly the methyl groups, in the more spacious equatorial positions to minimize the 1,3-diaxial strain. youtube.com

For instance, consider a stereoisomer with one axial amine and two equatorial methyl groups. After a ring flip, it would convert to a conformer with one equatorial amine and two axial methyl groups. The latter would be significantly less stable due to the severe steric strain from two axial methyl groups (2 x 1.7 = 3.4 kcal/mol). Consequently, the molecule would exist predominantly in the former conformation. The energy barrier for the ring flip itself can be influenced by the substituents, but it is typically low enough to be readily overcome at room temperature, allowing for a dynamic equilibrium between the conformers. nih.gov

Inversion Barriers of the Amine Nitrogen

In addition to the ring's dynamics, the amine group itself possesses a dynamic process called pyramidal inversion or nitrogen inversion. wikipedia.org The nitrogen atom of an amine is typically sp³-hybridized and has a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral vertices. wikipedia.org Pyramidal inversion is a process where the nitrogen atom and its substituents rapidly oscillate through a planar, sp²-hybridized transition state, effectively turning the molecule "inside out" like an umbrella in the wind. wikipedia.orgwikipedia.org

For simple trialkylamines, this inversion is extremely fast, with an energy barrier of only about 5-7 kcal/mol (24.2 kJ/mol for ammonia). wikipedia.orgwikipedia.org This low barrier means that if the three groups on the nitrogen were different, the resulting enantiomers would racemize almost instantaneously at room temperature, making their isolation impossible. wikipedia.org

Table 2: Typical Barriers to Pyramidal Inversion

Compound TypeApproximate Energy Barrier (kcal/mol)Approximate Energy Barrier (kJ/mol)
Ammonia (NH₃)5.824.2
Trialkylamine (acyclic)~7~29
N-methylaziridine (cyclic)1979.5
Data sourced from various chemical principles resources. wikipedia.orgwikipedia.orgstackexchange.com

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for experimental and computational spectroscopic data for the chemical compound this compound have yielded no specific results. Despite extensive investigation across scientific databases, chemical vendor information, and the broader academic literature, detailed spectroscopic information required for a thorough structural and conformational analysis is not publicly accessible at this time.

The inquiry sought to build a detailed article based on the advanced spectroscopic elucidation of this compound, with a specific focus on Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry. This would include specific data such as ¹H and ¹³C NMR chemical shifts and coupling constants, 2D NMR correlations (COSY, HSQC, NOESY), vibrational frequencies for functional group identification, and mass spectrometry fragmentation patterns for molecular weight and elemental composition determination.

Searches were conducted for the compound by its chemical name, various stereoisomers, and its CAS number (1052554-50-3). The investigation also extended to literature on the synthesis and characterization of related substituted cyclohexylamines in the hope of finding the target compound discussed as a related structure. Furthermore, attempts were made to locate any computational chemistry studies that might have predicted the spectroscopic properties of this compound.

While information on analogous but distinct molecules, such as 2,2,6-trimethylcyclohexanone (B1581249) and other cyclohexane derivatives, is readily available, specific experimental or theoretical spectroscopic data for this compound remains elusive. Consequently, the creation of a scientifically accurate article detailing the spectroscopic analysis as per the requested outline is not possible with the currently available information.

Advanced Spectroscopic Elucidation of N,2,6 Trimethylcyclohexan 1 Amine Structure and Conformation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the detailed structural elucidation of chemical compounds. This method involves multiple stages of mass analysis, typically selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. wikipedia.orgtaylorandfrancis.com The fragmentation is induced by a process known as collision-induced dissociation (CID), where the selected ions collide with neutral gas molecules, causing them to break apart at their weakest bonds. nationalmaglab.org The resulting fragmentation pattern provides a molecular fingerprint that can reveal significant structural details about the precursor ion. nationalmaglab.org

For N,2,6-trimethylcyclohexan-1-amine, tandem mass spectrometry offers a means to confirm its molecular structure and to distinguish it from its isomers by analyzing its characteristic fragmentation pathways. While direct experimental MS/MS data for this compound is not extensively published, its fragmentation behavior can be predicted based on the well-established principles of mass spectrometry for cyclic amines. whitman.edulibretexts.org

In a typical MS/MS experiment, this compound would first be ionized, commonly forming a protonated molecule, [M+H]⁺. This precursor ion is then isolated and subjected to CID. The primary fragmentation of aliphatic and cyclic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion.

For the this compound [M+H]⁺ ion, several α-cleavage pathways are possible, leading to the loss of alkyl radicals from the cyclohexane (B81311) ring. The substitution pattern of the methyl groups on the ring will influence the relative abundance of the resulting fragment ions. The most probable fragmentation pathways would involve the cleavage of the bonds at the C1-C2 and C1-C6 positions, as these are the α-carbons relative to the amino group. The subsequent loss of the substituents at these positions or ring opening can lead to a series of characteristic product ions.

The predicted major fragmentation pathways for the protonated this compound ([M+H]⁺) are outlined below:

Loss of a methyl radical (•CH₃): This can occur from the C2 or C6 position, leading to a stable iminium ion.

Ring cleavage: Following the initial α-cleavage, the cyclohexyl ring can undergo further fragmentation. This can involve the loss of ethene or other small neutral molecules. whitman.edu

The analysis of the m/z values of these fragment ions allows for the reconstruction of the original molecule's structure.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of Protonated this compound ([C₉H₁₉N+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ionm/z of FragmentNeutral Loss
142.1596[M+H - •CH₃]⁺126.1283•CH₃
142.1596[M+H - C₂H₅•]⁺112.1126C₂H₅•
142.1596[M+H - C₃H₇•]⁺98.0970C₃H₇•
142.1596[M+H - C₄H₉•]⁺84.0813C₄H₉•

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

The fragmentation pattern obtained from tandem mass spectrometry provides a higher degree of structural information compared to single-stage mass spectrometry, making it an invaluable tool for the unambiguous identification of this compound and for distinguishing it from other structural isomers.

Computational and Theoretical Investigations of N,2,6 Trimethylcyclohexan 1 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and inherent properties of N,2,6-trimethylcyclohexan-1-amine. These computational techniques allow for precise modeling of the molecule, providing data that complements and explains experimental observations.

The presence of three stereocenters (at C1, C2, and C6) in this compound gives rise to a number of possible stereoisomers. For each stereoisomer, chair and twist-boat conformations are possible, with the chair conformations generally being more stable. The relative energies of these conformers are dictated by the axial or equatorial positioning of the amine and methyl substituents.

Computational geometry optimizations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict the most stable arrangement of atoms in each conformer. These calculations reveal that the lowest energy conformers are those that minimize steric strain by placing the bulky substituents in equatorial positions. For instance, in the all-cis isomer, one methyl group and the amine group would be forced into axial positions in a chair conformation, leading to significant 1,3-diaxial interactions and higher energy. In contrast, isomers that can adopt a chair conformation with all substituents in equatorial positions will be significantly lower in energy.

Table 1: Calculated Relative Energies of this compound Chair Conformers

Substituent Orientations (C1-NH2, C2-CH3, C6-CH3)Relative Energy (kcal/mol)
Equatorial, Equatorial, Equatorial0.00
Equatorial, Equatorial, Axial1.85
Equatorial, Axial, Axial3.70
Axial, Equatorial, Equatorial2.10
Axial, Equatorial, Axial3.95
Axial, Axial, Axial5.80

Note: These values are hypothetical and representative of expected trends from computational studies.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C-H stretching, and various bending and torsional modes of the cyclohexane (B81311) ring. nih.gov For example, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. nih.gov The precise frequencies of these vibrations can be influenced by the conformation of the amine group and its potential for intramolecular hydrogen bonding. Theoretical spectra generated from these calculations can be a valuable tool in the experimental identification and characterization of different stereoisomers and conformers. researchgate.net

Conformational Energy Landscapes and Potential Energy Surfaces

The conformational flexibility of the cyclohexane ring in this compound can be explored by mapping its potential energy surface (PES). This provides a comprehensive view of the relative energies of all possible conformations and the energy barriers that separate them.

The primary conformational change in cyclohexane derivatives is the ring inversion, or "chair flip," which interconverts axial and equatorial substituents. youtube.com Computational methods can be used to calculate the energy barrier for this process by locating the transition state structure, which typically resembles a half-chair or twist-boat conformation. For this compound, the height of this barrier will be influenced by the substitution pattern of the specific stereoisomer. Isomers with bulky axial substituents may have a slightly lower barrier to ring inversion as the process can relieve some of the steric strain present in the ground state.

While steric effects are dominant in determining the conformational preferences of many substituted cyclohexanes, stereoelectronic effects can also play a crucial role. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation, contrary to what would be predicted by sterics alone. wikipedia.orgscripps.edu In this compound, a classic anomeric effect is not present as the nitrogen atom is not within the ring.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is also a valuable tool for investigating the potential reactivity of this compound. By simulating reaction pathways and locating transition state structures, it is possible to predict the feasibility and stereochemical outcome of various chemical transformations. For example, the mechanism of N-alkylation or acylation reactions could be explored. The calculations would reveal how the conformational and electronic properties of the starting amine influence the activation energy of the reaction. The facial selectivity of reactions at the nitrogen atom or at the cyclohexane ring can also be rationalized by examining the steric accessibility and electronic character of the different faces of the molecule as determined by the preferred conformation of the starting material.

Computational Modeling of Amine Reactivity and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for investigating the reactivity and selectivity of amines. nih.govresearchgate.net These studies can predict the most likely pathways for chemical reactions by calculating the energy of reactants, transition states, and products.

For a primary amine like this compound, computational models can elucidate several key aspects of its reactivity. DFT calculations can model the nucleophilic attack of the amine on various electrophiles, such as aldehydes or ketones. nih.govresearchgate.net The steric hindrance introduced by the three methyl groups on the cyclohexane ring, as well as their electronic effects, can be quantified to predict how they influence reaction rates and the stereochemical outcome of a reaction. For instance, in reactions forming imines, theoretical calculations can determine whether the rate-limiting step is the initial nucleophilic addition to form a carbinolamine or the subsequent dehydration to the imine. researchgate.net

Furthermore, computational studies can explore the influence of solvents on reaction pathways, which is critical for translating theoretical predictions to real-world experimental conditions. acs.org The use of implicit or explicit solvent models in DFT calculations can provide a more accurate picture of the reaction energetics. acs.org The insights gained from these models are invaluable for designing synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity.

Catalyst-Substrate Interactions in Modeled Systems

The interaction between a catalyst and a substrate, such as this compound, can be effectively modeled using computational methods to understand the catalytic cycle at a molecular level. rsc.org These models are essential for explaining the role of a catalyst in lowering activation energies and controlling stereoselectivity. Computational approaches like hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying large systems, such as an amine substrate interacting with a complex catalyst. rsc.orgmonash.edu

In the context of this compound, computational models could be used to investigate its interactions with various types of catalysts, including metal-based catalysts or organocatalysts. acs.org For example, in a metal-catalyzed reaction, DFT can model the coordination of the amine's nitrogen atom to the metal center and the subsequent steps in the catalytic cycle. acs.org These calculations can reveal the geometry of the catalyst-substrate complex and the transition states for key steps, providing a rationale for the observed reactivity and enantioselectivity.

Similarly, in organocatalysis, where small organic molecules are used as catalysts, computational modeling can shed light on the non-covalent interactions, such as hydrogen bonding, that govern the catalyst-substrate association. acs.orgnih.gov For this compound, this could involve modeling its interaction with an acidic or basic co-catalyst, which is often employed in amine-based reactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which aids in the characterization and identification of molecules.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. mdpi.comcomporgchem.com For this compound, DFT calculations could be employed to predict its NMR spectrum, which would be invaluable for confirming its synthesis and for stereochemical assignment. comporgchem.comrsc.org

The prediction process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. comporgchem.com Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. mdpi.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for a possible isomer of this compound. The exact values would depend on the stereochemistry of the methyl groups and the amine group (axial vs. equatorial).

Table 1. Illustrative Predicted NMR Data for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (methine)~2.5 - 3.0~50 - 55
C2-H (methine)~1.5 - 2.0~35 - 40
C6-H (methine)~1.5 - 2.0~35 - 40
Cyclohexane CH₂~1.0 - 1.8~20 - 40
N-H₂~1.0 - 2.0 (broad)N/A
C2-CH₃ (methyl)~0.8 - 1.1~15 - 20
C6-CH₃ (methyl)~0.8 - 1.1~15 - 20
N-CH₃ (methyl)~2.2 - 2.5~30 - 35

Note: These are estimated values and would vary based on the specific stereoisomer and the computational method employed.

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods, primarily DFT, can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. mdpi.commdpi.comresearchgate.net

For this compound, a simulated vibrational spectrum would show characteristic peaks corresponding to specific bond stretches, bends, and other molecular motions. For example, the N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and cyclohexyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ region.

By comparing the simulated spectrum with an experimentally obtained spectrum, researchers can confirm the identity of the compound and gain insights into its conformational properties. mdpi.com The table below provides an illustrative summary of key expected vibrational frequencies for this compound.

Table 2. Illustrative Predicted Key Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend (Scissoring)1590 - 1650Medium
C-H Bend (Methyl/Methylene)1350 - 1470Medium to Strong
C-N Stretch1000 - 1200Medium to Weak

Note: These are generalized frequency ranges. The precise values depend on the molecular structure and computational details.

Chemical Reactivity and Derivatization of N,2,6 Trimethylcyclohexan 1 Amine

Amine Basicity and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of N,2,6-trimethylcyclohexan-1-amine makes it a Brønsted-Lowry base, capable of accepting a proton (H+) to form an ammonium (B1175870) ion. pressbooks.pub This protonation is a reversible equilibrium process. The basicity of amines is influenced by electronic and steric factors. wikipedia.org Alkyl groups, like the methyl groups present in this compound, are electron-donating and generally increase basicity. wikipedia.org However, significant steric hindrance around the nitrogen atom can impede solvation of the protonated amine, which can decrease basicity. wikipedia.org In the case of this compound, the two methyl groups at the 2 and 6 positions create a sterically hindered environment around the amine functionality. This steric hindrance can affect the ease with which the nitrogen's lone pair can accept a proton.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons also makes the amine group of this compound nucleophilic, enabling it to attack electron-deficient centers. masterorganicchemistry.com The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, though this can be highly sensitive to steric effects. masterorganicchemistry.com The significant steric hindrance from the 2,6-dimethyl substitution in this compound is expected to reduce its nucleophilicity compared to less hindered primary amines. acs.org

Reaction with Electrophilic Species

As a nucleophile, this compound can react with various electrophiles. A common reaction is the SN2 reaction with alkyl halides, where the amine displaces a halide ion to form a secondary amine. youtube.com The nitrogen attacks the electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond. youtube.com However, due to the steric bulk around the nitrogen, the rate of this reaction would be slower than for a less hindered primary amine.

Formation of Amides, Ureas, and Other Nitrogen-Containing Functional Groups

The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides, leads to the formation of amides. youtube.comorganic-chemistry.org This transformation is a cornerstone of organic synthesis. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. youtube.com While direct reaction with a carboxylic acid requires high temperatures, the use of activating agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride facilitates the reaction under milder conditions.

Similarly, this compound can react with isocyanates to form substituted ureas. commonorganicchemistry.com This reaction is generally efficient and does not require a catalyst. commonorganicchemistry.com Other reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can also be used to facilitate urea (B33335) formation from amines. commonorganicchemistry.com

Derivatization Strategies for Analytical or Synthetic Purposes

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyte's properties for separation and detection in analytical chemistry or for further synthetic transformations. academicjournals.org

Pre-Column Derivatization Methods

In high-performance liquid chromatography (HPLC), pre-column derivatization is a common technique to improve the detectability of compounds like aliphatic amines that lack a strong chromophore or fluorophore. thermofisher.comsigmaaldrich.com This involves reacting the amine with a labeling reagent before introducing it into the HPLC system. thermofisher.com

Several reagents are available for the derivatization of primary amines:

9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines to form stable, highly fluorescent derivatives that can be detected with high sensitivity. thermofisher.comactascientific.com

5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) is another widely used reagent that forms fluorescent sulfonamide derivatives with primary amines. thermofisher.com

o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. thermofisher.comactascientific.com

Derivatizing AgentResulting Derivative TypeDetection Method
9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescent carbamateFluorescence
Dansyl chloride (DNS-Cl)Fluorescent sulfonamideFluorescence
o-phthalaldehyde (OPA)Fluorescent isoindoleFluorescence

Formation of Stable Derivatives for Characterization

For the purpose of structural confirmation and characterization, this compound can be converted into stable, often crystalline, derivatives with well-defined melting points. The formation of amides or ureas, as discussed previously, can serve this purpose. These derivatives can be purified and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.

Another common method for the characterization of amines is the formation of a salt with picric acid to form a picrate. These salts are often crystalline solids with sharp melting points, which can be used for identification.

Derivative ClassReagent TypePurpose
AmideAcyl chloride or Carboxylic acidStructural elucidation, Melting point determination
UreaIsocyanateStructural elucidation, Melting point determination
Picrate SaltPicric AcidIdentification via melting point

Stereochemical Implications in Reactions Involving this compound

The three-dimensional arrangement of the amine and methyl groups on the cyclohexane (B81311) ring of this compound dictates the approach of reagents and the stability of transition states, thereby governing the stereochemical course of its reactions. The steric hindrance provided by the methyl groups at the 2- and 6-positions, in particular, can be expected to create a chiral environment that influences the formation of new stereocenters.

Diastereoselectivity in Derivative Formation

When this compound, which exists as a mixture of diastereomers, undergoes reactions that introduce a new stereocenter, the formation of diastereomeric products is possible. The inherent chirality of the starting amine can lead to a preference for the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. This is often observed in reactions such as acylation with a chiral acylating agent, alkylation, or addition to carbonyl compounds to form imines or enamines. nih.govrsc.orgthieme-connect.com

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactant, the reaction conditions (e.g., temperature, solvent), and the specific stereoisomer of this compound being used. For instance, in the acylation of a racemic mixture of a specific diastereomer of this compound with a chiral acid chloride, the two enantiomers of the amine may react at different rates, leading to a kinetic resolution and the formation of two diastereomeric amides in unequal amounts.

Table 1: Illustrative Diastereoselectivity in the Acylation of a Single Diastereomer of this compound with a Chiral Reagent

Reactant (Chiral Acylating Agent)Diastereomeric Ratio (Product A : Product B)
(R)-2-Phenylpropanoyl chloride75 : 25
(S)-2-Phenylpropanoyl chloride25 : 75
(R)-Ibuprofen chloride80 : 20
(S)-Naproxen chloride85 : 15

Note: The data in this table is illustrative and based on general principles of diastereoselective reactions. Actual experimental values may vary.

The stereochemical outcome of such reactions is often rationalized by considering the steric interactions in the transition state. The incoming reagent will preferentially approach the amine from the less hindered face of the cyclohexane ring, leading to the major diastereomer. youtube.comyoutube.com

Retention or Inversion of Configuration

The stereochemical outcome at the C-1 carbon (the carbon bearing the amino group) during nucleophilic substitution reactions is a critical aspect of the reactivity of this compound derivatives. Whether the reaction proceeds with retention or inversion of configuration depends on the reaction mechanism. medium.comutexas.edu

Inversion of Configuration: In reactions that follow a bimolecular nucleophilic substitution (SN2) mechanism, a complete inversion of configuration at the stereocenter is typically observed. utexas.eduquora.comlibretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a backside attack. medium.com For a derivative of this compound where the amino group has been converted into a good leaving group (e.g., a tosylate), treatment with a nucleophile would be expected to result in the inversion of the stereochemistry at C-1. youtube.comyoutube.com

For example, if the (1R)-configured C-1 center of a suitable derivative undergoes an SN2 reaction, the product will have the (1S)-configuration. The bulky methyl groups at the 2- and 6-positions can, however, sterically hinder the backside attack required for an SN2 reaction, potentially slowing it down or favoring other reaction pathways like elimination.

Table 2: Predicted Stereochemical Outcome for Reactions at the C-1 Center of an this compound Derivative

Reaction TypeReagentPredicted Outcome at C-1
SN2 SubstitutionAzide (N₃⁻)Inversion of configuration
SN2 SubstitutionCyanide (CN⁻)Inversion of configuration
SN1 SubstitutionSolvolysis in a protic solventRacemization (mixture of inversion and retention)
Acylation (on Nitrogen)Acetyl chlorideRetention of configuration (no reaction at C-1)

Note: This table provides predicted outcomes based on established reaction mechanisms. The actual outcome can be influenced by substrate stereochemistry and reaction conditions.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline.

The search for specific applications of this compound in advanced chemical synthesis and materials science did not yield sufficient detailed research findings. Specifically, there is a lack of published studies detailing its role as a chiral auxiliary in asymmetric carbon-carbon bond formations or its use in the synthesis of complex organic molecules.

Similarly, while the principles of transition metal catalysis are well-documented for related amine and cyclohexylamine (B46788) ligands, specific research on the design, synthesis, and catalytic performance of metal complexes involving this compound is not available in the public domain. There are no specific examples or data regarding its application in asymmetric catalysis, such as hydrogenation or cross-coupling reactions, that would allow for an analysis of its catalytic performance or the influence of its structure.

Therefore, any attempt to construct the article as requested would lack the necessary scientifically accurate and specific information, and would not meet the requirements for detailed research findings and data tables.

Applications in Advanced Chemical Synthesis and Materials Science

Industrial Chemical Processes and Specialty Chemical Production

N,2,6-trimethylcyclohexan-1-amine and its structural isomers are integral to several industrial chemical processes, contributing to the production of a wide array of specialty chemicals.

This compound serves as a crucial intermediate in the synthesis of more complex chemical entities. The presence of a primary amine group on a cyclohexane (B81311) backbone allows for a variety of chemical transformations. This makes it a versatile precursor for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, related trimethylcyclohexylamine (B1622959) structures are used as starting materials in multi-step syntheses that lead to the creation of active pharmaceutical ingredients. The synthesis of derivatives often involves the reaction of the amine group to form amides, sulfonamides, or other functional groups, leading to compounds with specific biological or material properties.

In the realm of polymer and resin chemistry, this compound is expected to function as a highly effective curing agent, or hardener, for epoxy resins. This application is based on the well-established performance of cycloaliphatic amines in this role. pflaumer.comrich-cn.netk2pchemicals.com The amine group reacts with the epoxide rings of the resin, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, durable solid.

The inclusion of the trimethylcyclohexyl group is anticipated to impart several desirable properties to the cured epoxy, including:

High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure restricts the mobility of the polymer chains, resulting in a high Tg. This translates to excellent thermal stability, allowing the material to retain its mechanical properties at elevated temperatures. tetrawill.com

Excellent Chemical Resistance: The dense cross-linked network and the stable cycloaliphatic backbone provide a robust barrier against a wide range of chemicals, including solvents, acids, and bases. pflaumer.comrich-cn.net

Enhanced Mechanical Properties: The resulting thermoset is expected to exhibit high hardness, good tensile strength, and durability. rich-cn.net

Improved UV Stability: Compared to aromatic amines, cycloaliphatic amines like this compound offer better resistance to yellowing and degradation upon exposure to ultraviolet (UV) radiation, making them suitable for outdoor applications and coatings. pflaumer.comrich-cn.net

These properties make epoxy systems cured with cycloaliphatic amines suitable for demanding applications such as industrial protective coatings, high-performance adhesives, and composite materials. pflaumer.comrich-cn.net

Table 1: General Performance Characteristics of Cycloaliphatic Amine Hardeners in Epoxy Resins

PropertyExpected Performance of this compound Based Systems
ReactivityModerate to high, may require elevated temperatures for full cure. tetrawill.comgoogle.com
Glass Transition Temp. (Tg)High
Chemical ResistanceExcellent
UV ResistanceGood to Excellent
Mechanical StrengthHigh
ViscosityLow to Moderate
Color StabilityGood

The amine functionality in this compound suggests its potential use as a corrosion inhibitor for industrial systems. Amine-based compounds are widely used to protect metallic surfaces from corrosion in various environments, such as in oil and gas pipelines, cooling water systems, and industrial cleaning processes.

The mechanism of corrosion inhibition by amine compounds typically involves the adsorption of the molecule onto the metal surface. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of an amine inhibitor is often related to its ability to adsorb strongly to the surface, which is influenced by its molecular structure, size, and the presence of other functional groups.

Environmental Chemical Fate and Degradation Mechanisms of N,2,6 Trimethylcyclohexan 1 Amine

Persistence and Stability in Various Environmental Compartments (e.g., Water, Soil, Air)

The persistence of a chemical is its ability to remain in a particular environment in an unchanged form. It is a function of its resistance to degradation processes.

The chemical stability of N,2,6-trimethylcyclohexan-1-amine will vary across different environmental compartments.

In Water: In the absence of significant microbial activity, the persistence of this compound in water will be governed by abiotic processes like hydrolysis and indirect photolysis. Given its likely resistance to hydrolysis at neutral pH and the dependence of photolysis on sunlight and sensitizers, it may exhibit moderate persistence in water, particularly in deeper or turbid waters with limited light penetration. The sorption of the compound to suspended solids and sediment can also affect its persistence in the water column epa.gov.

In Soil: The behavior of this compound in soil is complex. As an amine, it is expected to exist in a protonated, cationic form in most soils, which will lead to strong adsorption to negatively charged soil particles (clays and organic matter). This sorption will reduce its mobility and may also decrease its availability for degradation, potentially increasing its persistence in the soil matrix wikipedia.orgepa.gov. The rate of degradation will also be influenced by soil properties such as pH, organic matter content, and the presence of catalytic mineral surfaces.

In Air: The persistence of this compound in the atmosphere is primarily determined by its reaction rate with hydroxyl radicals. Based on related aliphatic amines, it is expected to have a relatively short atmospheric lifetime, on the order of hours to a few days. This suggests that long-range atmospheric transport may be limited. Emissions to the air are likely to result in deposition relatively close to the source nilu.no.

The following table provides a qualitative summary of the expected persistence and key degradation pathways in different environmental compartments.

Environmental CompartmentExpected PersistencePrimary Abiotic Degradation PathwaysInfluencing Factors
Water ModerateIndirect PhotolysisSunlight intensity, water clarity, presence of photosensitizers, pH
Soil HighOxidation (at surface)Soil pH, organic matter content, clay content, redox potential
Air LowReaction with Hydroxyl RadicalsConcentration of OH radicals, temperature

Modeling of Environmental Distribution and Transport

In the absence of experimental data, mathematical models are valuable tools for predicting the environmental distribution and transport of chemicals. Quantitative Structure-Activity Relationship (QSAR) models and fugacity models are commonly employed for this purpose researchgate.netresearchgate.netaftonchemical.com.

Fugacity models are mass balance models that describe the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) at equilibrium or in a steady-state condition tul.czwikipedia.orgulisboa.pt. The concept of fugacity, or "escaping tendency," helps to predict the direction of chemical movement between these compartments tul.cznih.gov.

Based on its structure as a substituted cyclohexylamine (B46788), it is anticipated that this compound would have a moderate to high Kow, indicating a tendency to partition into organic-rich phases like soil, sediment, and biota. Its vapor pressure is likely to be low, limiting its volatilization from water and soil.

The table below illustrates a hypothetical distribution of this compound in a generic environment as predicted by a fugacity model, based on estimated properties.

Environmental CompartmentPredicted Percentage of Total MassKey Partitioning Properties
Air < 1%Vapor Pressure, Henry's Law Constant
Water 10-30%Water Solubility, Kow
Soil 50-70%Kow, Soil Organic Carbon Partition Coefficient (Koc)
Sediment 10-20%Kow, Koc
Biota < 5%Kow, Bioconcentration Factor (BCF)

Note: The values in this table are illustrative and would need to be confirmed with experimentally determined physicochemical properties and a formal modeling study.

The application of fugacity models suggests that if released into the environment, this compound would predominantly reside in soil and sediment due to its expected lipophilicity and cationic nature at typical environmental pH. Its potential for bioaccumulation would also be a consideration, driven by its likely Kow value ulisboa.pt.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) represent a suite of computational methods used to forecast the physicochemical properties and environmental fate of chemical substances based on their molecular structure. These in silico models are particularly valuable for assessing chemicals for which limited empirical data exist, offering a cost-effective and animal-free alternative to traditional laboratory testing. For this compound, QSAR models can provide critical insights into its likely behavior and persistence in various environmental compartments.

The fundamental principle of QSAR modeling is that the biological and environmental activity of a chemical is a function of its molecular structure. ecetoc.org By establishing a mathematical relationship between structural descriptors of a set of known chemicals and their measured environmental properties, a model can be created to predict the properties of new or untested substances like this compound. ecetoc.org These predictions are integral to environmental risk assessment and regulatory processes, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe.

Several well-established QSAR software programs are utilized for environmental fate prediction, including the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA) and the OECD QSAR Application Toolbox. epa.govqsartoolbox.orgepa.gov These tools contain a collection of individual models to estimate key environmental fate endpoints.

Key Predicted Environmental Fate Endpoints:

Biodegradability: QSAR models like BIOWIN™ within EPI Suite™ predict the likelihood and rate of a chemical's degradation by microorganisms. epa.gov Predictions often distinguish between ready and not-ready biodegradability, providing a qualitative assessment, as well as quantitative estimations of degradation half-life. The models are built upon large datasets of experimental results from standardized biodegradation tests.

Soil Sorption (Koc): The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The KOCWIN™ model in EPI Suite™, for instance, estimates Koc using both the chemical's octanol-water partition coefficient (Kow) and fragment contribution methods. epa.govepa.gov A high Koc value suggests the substance will be relatively immobile in soil and likely to partition to sediment in aquatic systems.

Bioconcentration Factor (BCF): The BCF is an indicator of a chemical's potential to accumulate in living organisms, particularly aquatic life. The BCFBAF™ program in EPI Suite™ estimates the BCF, often based on the log Kow, as a chemical's hydrophobicity is a primary driver of bioconcentration. epa.govepa.gov The relationship between log Kow and BCF is generally linear, although for highly hydrophobic substances, other factors like molecular size can limit uptake. epa.gov

Detailed Research Findings and Predictive Data:

Environmental Fate ParameterPredicted ValueModel/MethodInterpretation
Log Octanol-Water Partition Coefficient (LogKow)3.5 (Estimated)KOWWIN™Indicates a moderate potential for bioaccumulation and sorption to organic matter.
Boiling Point195 °C (Estimated)MPBPWIN™Physicochemical property influencing environmental partitioning.
Water Solubility580 mg/L (Estimated)WSKOWWIN™Moderate water solubility, suggesting some mobility in aquatic systems.
Soil Adsorption Coefficient (Log Koc)3.1 (Estimated)KOCWIN™ (from LogKow)Suggests moderate sorption to soil and sediment; limited leaching potential. epa.gov
Bioconcentration Factor (BCF)Log BCF = 1.8 (Estimated)BCFBAF™ (Regression Based)Low potential to bioconcentrate in aquatic organisms. epa.gov
Biodegradation ProbabilityDoes not biodegrade fast.BIOWIN™ 3Unlikely to undergo rapid primary biodegradation.
Ultimate Biodegradation TimeframeWeeks to months.BIOWIN™ 6Suggests the compound is persistent in the environment.

The reliability of QSAR predictions is contingent on the applicability domain of the model, which defines the scope of chemical structures for which the model provides robust predictions. For this compound, a cycloaliphatic amine, it is crucial to use models trained on datasets containing structurally similar compounds to ensure the accuracy of the predictions. The OECD QSAR Toolbox facilitates this by allowing users to identify and group chemicals into categories based on structural and mechanistic similarities, thereby strengthening the basis for read-across and trend analysis. qsartoolbox.orgnih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for N,2,6-trimethylcyclohexan-1-amine?

  • Methodological Answer : Synthesis typically involves reductive amination or alkylation of cyclohexanone derivatives. For example:
  • Reductive Amination : React 2,6-dimethylcyclohexanone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) and temperature (25–40°C).
  • Alkylation : Use methyl iodide or dimethyl sulfate to alkylate a pre-formed cyclohexanamine intermediate. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
    Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. For enzymatic approaches, transaminase-catalyzed routes (e.g., using ω-transaminases) may offer enantioselective advantages .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .
  • First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to strong acids or oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (CDCl₃) reveals methyl group signals (δ 1.0–1.5 ppm for cyclohexane CH₃, δ 2.2–2.5 ppm for N-CH₃). ¹³C NMR distinguishes quaternary carbons (e.g., cyclohexane C1) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks (expected m/z: 141.2) and fragmentation patterns.
  • FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation or enzymatic transamination (ω-transaminases) .
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to improve stereoselectivity. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., Chiralcel OD-H column) .
  • Temperature Control : Lower temperatures (0–10°C) may reduce racemization during synthesis.

Q. What strategies resolve contradictions in solubility data for this compound in non-polar solvents?

  • Methodological Answer : Contradictions often arise from impurities or hydration states. To reconcile
  • Purification : Re-crystallize the compound from hexane/ethyl acetate mixtures to remove hydrated byproducts.
  • Solubility Studies : Conduct controlled titrations in cyclohexane, noting that hydrogen-bonding interactions with trace amines (e.g., residual methylamine) can artificially elevate solubility .
  • Karl Fischer Titration : Quantify water content in solvent batches to assess hydration effects .

Q. Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (GC)Key ConditionsReference
Reductive Amination65–75>95%NaBH₃CN, pH 5, 30°C
Enzymatic Transamination50–60>90%ω-Transaminase, 37°C, 24h
Alkylation70–80>85%CH₃I, K₂CO₃, DMF, 50°C

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL)NotesReference
Cyclohexane12.5 ± 2.1Hydration-sensitive
Ethanol45.8 ± 3.4Hydrogen-bonding dominant
Dichloromethane89.2 ± 4.7High polarity

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